molecular formula C22H22N2O5S2 B2849529 3,4-dimethoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide CAS No. 946322-12-9

3,4-dimethoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide

Cat. No.: B2849529
CAS No.: 946322-12-9
M. Wt: 458.55
InChI Key: HLDFUDIYCQVCMD-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide is a useful research compound. Its molecular formula is C22H22N2O5S2 and its molecular weight is 458.55. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antituberculosis Activity

  • Novel thiourea derivatives bearing the benzenesulfonamide moiety, inspired by antituberculosis pro-drugs, have shown significant activity against Mycobacterium tuberculosis. Structure-activity relationship (SAR) analysis indicated that certain moieties contribute to the potency of these compounds, suggesting their potential application in developing new antituberculosis agents (Ghorab et al., 2017).

Selective Agonism of Beta Adrenergic Receptors

  • Tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety have been explored for their agonistic activity on human beta3 adrenergic receptors, showcasing the potential for selective receptor targeting. These findings highlight their potential application in treating metabolic disorders (Parmee et al., 2000).

Antitumor Activity

  • A series of novel tetrahydroquinoline derivatives bearing a sulfonamide moiety were synthesized and evaluated for their antitumor activity. Several compounds exhibited potent and efficacious antitumor activity, surpassing that of the reference drug Doxorubicin, indicating their promise as new antitumor agents (Alqasoumi et al., 2010).

Inhibition of Human Carbonic Anhydrases

  • Novel sulfonamide derivatives have been studied for their inhibitory effects on human carbonic anhydrases, a critical enzyme involved in various physiological processes. These compounds showed remarkable inhibition and selectivity towards different isoforms of the enzyme, suggesting their potential in designing inhibitors for therapeutic applications (Bruno et al., 2017).

Molecular Interactions and Structural Insights

  • Research focusing on the structural properties of sulfonamide derivatives has provided detailed insights into their interactions with enzymes like carbonic anhydrases. These studies aid in understanding the molecular basis of their activity and guide the development of more selective and potent inhibitors (Buemi et al., 2019).

Properties

IUPAC Name

3,4-dimethoxy-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5S2/c1-28-19-10-9-17(14-20(19)29-2)31(26,27)23-16-8-7-15-5-3-11-24(18(15)13-16)22(25)21-6-4-12-30-21/h4,6-10,12-14,23H,3,5,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDFUDIYCQVCMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CS4)C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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